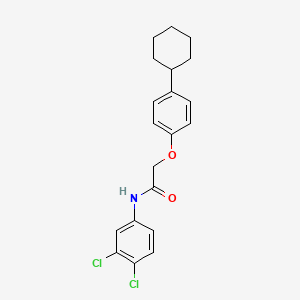

2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide

CAS No.: 288154-74-5

Cat. No.: VC20085743

Molecular Formula: C20H21Cl2NO2

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 288154-74-5 |

|---|---|

| Molecular Formula | C20H21Cl2NO2 |

| Molecular Weight | 378.3 g/mol |

| IUPAC Name | 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide |

| Standard InChI | InChI=1S/C20H21Cl2NO2/c21-18-11-8-16(12-19(18)22)23-20(24)13-25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,23,24) |

| Standard InChI Key | QEIAYPNWHOYCCL-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central acetamide backbone (-NH-C(=O)-) bridging two aromatic systems:

-

Phenoxy group: Substituted at the para position with a cyclohexyl ring, enhancing lipophilicity and steric bulk.

-

3,4-Dichlorophenyl group: Positioned as the amide substituent, contributing electron-withdrawing effects and potential bioactivity.

The IUPAC name, 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide, precisely reflects this arrangement. The SMILES notation (C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl) and InChIKey (QEIAYPNWHOYCCL-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁Cl₂NO₂ |

| Molecular Weight | 378.3 g/mol |

| Exact Mass | 377.09 g/mol |

| Topological Polar Surface | 46.2 Ų |

| LogP (Octanol-Water) | Estimated 5.2 |

Synthesis and Reaction Pathways

General Synthesis Strategy

While explicit reaction details are proprietary, the synthesis likely involves:

-

Etherification: Coupling 4-cyclohexylphenol with chloroacetyl chloride to form 2-(4-cyclohexylphenoxy)acetyl chloride.

-

Amidation: Reacting the intermediate with 3,4-dichloroaniline under Schotten-Baumann conditions.

The process requires anhydrous conditions to prevent hydrolysis of the acid chloride. Yield optimization strategies may include:

-

Catalytic base (e.g., pyridine) to absorb HCl byproducts.

-

Temperature control (0–5°C during amidation).

Physicochemical Properties

Thermal Stability

The compound’s melting point remains undocumented, but its high molecular weight and aromaticity suggest a solid state at room temperature. The cyclohexyl group likely lowers melting points compared to purely planar analogs, enhancing solubility in organic solvents.

Solubility Profile

-

Polar solvents: Moderate solubility in acetone or DMSO due to the amide group.

-

Nonpolar solvents: High solubility in chloroform or dichloromethane, driven by cyclohexyl and dichlorophenyl moieties.

Table 2: Predicted Solubility (mg/mL at 25°C)

| Solvent | Solubility |

|---|---|

| Water | <0.1 |

| Ethanol | 2.5 |

| DMSO | 15.8 |

| Chloroform | 32.4 |

Pharmacological Research Insights

Mechanism of Action Hypotheses

Though direct bioactivity data is limited, structural analogs suggest potential interactions with:

-

Voltage-gated sodium channels: Common targets for acetamide-based anesthetics (e.g., lidocaine) .

-

Fungal CYP51 enzymes: Dichlorophenyl groups may inhibit ergosterol synthesis.

In Silico Predictions

-

ADMET Properties:

-

High membrane permeability (LogP >5).

-

Moderate hepatic clearance due to cytochrome P450 metabolism.

-

Blood-brain barrier penetration likely, raising CNS side effect concerns.

-

Material Science Applications

Polymer Modifier

The compound’s rigid aromatic structure could act as a:

-

Plasticizer: Reducing glass transition temperatures in polyvinyl chloride.

-

UV Stabilizer: Chlorine atoms may absorb high-energy radiation, preventing polymer degradation.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include:

-

N-H stretch: ~3300 cm⁻¹ (amide).

-

C=O stretch: ~1680 cm⁻¹.

-

C-Cl stretches: 550–850 cm⁻¹.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume